[2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile
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Overview
Description
2-(2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is a complex organic compound featuring a thiophene ring, an imidazo[1,2-a]pyridine ring, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivative, followed by the construction of the imidazo[1,2-a]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(5-Methylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile
- 2-(2-(5-Ethylthiophen-2-yl)-6-ethylimidazo[1,2-a]pyridin-3-yl)acetonitrile
Uniqueness
2-(2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the thiophene and imidazo[1,2-a]pyridine rings provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
CAS No. |
88571-13-5 |
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Molecular Formula |
C16H15N3S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-[2-(5-ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C16H15N3S/c1-3-12-5-6-14(20-12)16-13(8-9-17)19-10-11(2)4-7-15(19)18-16/h4-7,10H,3,8H2,1-2H3 |
InChI Key |
ZBQWBZCGYDDUPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=C(N3C=C(C=CC3=N2)C)CC#N |
Origin of Product |
United States |
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